molecular formula C16H15N5O4S B11154639 N-[5-(ethylsulfonyl)-2-hydroxyphenyl]-3-(1H-tetrazol-1-yl)benzamide

N-[5-(ethylsulfonyl)-2-hydroxyphenyl]-3-(1H-tetrazol-1-yl)benzamide

Cat. No.: B11154639
M. Wt: 373.4 g/mol
InChI Key: ZEODOQOCFVHLEM-UHFFFAOYSA-N
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Description

N-[5-(ethylsulfonyl)-2-hydroxyphenyl]-3-(1H-tetrazol-1-yl)benzamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a benzamide core substituted with an ethylsulfonyl group, a hydroxyphenyl group, and a tetrazolyl group, making it a unique molecule with diverse chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(ethylsulfonyl)-2-hydroxyphenyl]-3-(1H-tetrazol-1-yl)benzamide typically involves multiple steps, including the formation of the benzamide core, the introduction of the ethylsulfonyl group, and the attachment of the tetrazolyl group. Common synthetic routes may involve:

    Formation of Benzamide Core: This step often involves the reaction of an appropriate aniline derivative with a benzoyl chloride under basic conditions to form the benzamide.

    Introduction of Ethylsulfonyl Group: The ethylsulfonyl group can be introduced via sulfonation reactions using reagents like ethylsulfonyl chloride.

    Attachment of Tetrazolyl Group: The tetrazolyl group can be introduced through cycloaddition reactions involving azides and nitriles under specific conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-[5-(ethylsulfonyl)-2-hydroxyphenyl]-3-(1H-tetrazol-1-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinones.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The benzamide core can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.

    Substitution: Electrophiles such as halogens or nitro groups can be introduced under acidic or basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyphenyl group would yield quinones, while reduction of nitro groups would yield amines.

Scientific Research Applications

N-[5-(ethylsulfonyl)-2-hydroxyphenyl]-3-(1H-tetrazol-1-yl)benzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[5-(ethylsulfonyl)-2-hydroxyphenyl]-3-(1H-tetrazol-1-yl)benzamide involves its interaction with specific molecular targets. The ethylsulfonyl group may enhance its solubility and bioavailability, while the tetrazolyl group can interact with enzymes or receptors, modulating their activity. The hydroxyphenyl group can participate in hydrogen bonding, further influencing its biological activity.

Comparison with Similar Compounds

Similar Compounds

    Ethyl acetoacetate: A simpler ester with similar functional groups but different applications.

    3-Benzyl-2-hydroxy-N-phenylbenzamide: Shares the benzamide core but differs in substituents and applications.

Uniqueness

N-[5-(ethylsulfonyl)-2-hydroxyphenyl]-3-(1H-tetrazol-1-yl)benzamide is unique due to its combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C16H15N5O4S

Molecular Weight

373.4 g/mol

IUPAC Name

N-(5-ethylsulfonyl-2-hydroxyphenyl)-3-(tetrazol-1-yl)benzamide

InChI

InChI=1S/C16H15N5O4S/c1-2-26(24,25)13-6-7-15(22)14(9-13)18-16(23)11-4-3-5-12(8-11)21-10-17-19-20-21/h3-10,22H,2H2,1H3,(H,18,23)

InChI Key

ZEODOQOCFVHLEM-UHFFFAOYSA-N

Canonical SMILES

CCS(=O)(=O)C1=CC(=C(C=C1)O)NC(=O)C2=CC(=CC=C2)N3C=NN=N3

Origin of Product

United States

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